An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclobutyl-(3-methyl-indan-1-YL)-amine
An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclobutyl-(3-methyl-indan-1-YL)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of the novel compound, Cyclobutyl-(3-methyl-indan-1-YL)-amine. As no experimental data for this specific molecule is currently available in the public domain, this document synthesizes information from its constituent moieties—cyclobutylamine and 3-methyl-1-aminoindan—to project its characteristics. This guide offers a robust theoretical framework for researchers interested in the synthesis, characterization, and potential applications of this and related N-substituted indan amine derivatives. We will delve into predicted physicochemical properties, plausible synthetic routes with detailed protocols, expected spectroscopic signatures, and a discussion of potential biological activities based on the known pharmacology of its structural components.
Introduction and Rationale
The intersection of unique carbocyclic scaffolds in medicinal chemistry often leads to compounds with novel pharmacological profiles. The title compound, Cyclobutyl-(3-methyl-indan-1-YL)-amine, represents an intriguing fusion of a strained cyclobutane ring with the privileged indan scaffold. The cyclobutane moiety is increasingly utilized in drug design to enhance metabolic stability, improve potency, and provide unique three-dimensional conformations for optimal target engagement[1][2]. The indan ring system is a core component of numerous biologically active compounds, exhibiting a wide range of activities including antiviral, anti-inflammatory, and neuroprotective effects[3][4].
The combination of these two pharmacophores in Cyclobutyl-(3-methyl-indan-1-YL)-amine suggests a potential for novel biological activities. This guide aims to provide a foundational understanding of this hypothetical molecule, empowering researchers to embark on its synthesis and exploration.
Molecular Structure and Key Features
The proposed structure of Cyclobutyl-(3-methyl-indan-1-YL)-amine is presented below. Key structural features include a secondary amine linking a cyclobutyl group to the 1-position of a 3-methyl-substituted indan ring. The presence of two stereocenters (at C1 of the indan ring and C3 of the indan ring) implies the existence of multiple stereoisomers.
Figure 1: Chemical structure of Cyclobutyl-(3-methyl-indan-1-YL)-amine.
Predicted Physicochemical Properties
The physicochemical properties of Cyclobutyl-(3-methyl-indan-1-YL)-amine can be predicted by considering the contributions of its cyclobutylamine and 3-methyl-1-aminoindan components.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C14H19N | Based on the proposed chemical structure. |
| Molecular Weight | 201.31 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Cyclobutylamine and 1-aminoindan are both colorless to pale yellow liquids at room temperature. |
| Boiling Point | Estimated >250 °C | The boiling point is expected to be significantly higher than that of 1-aminoindan (96-97 °C at 8 mmHg) due to the increased molecular weight and van der Waals forces. |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water. | The presence of the non-polar cyclobutyl and indan moieties will dominate, leading to lower water solubility compared to smaller amines. The secondary amine allows for hydrogen bonding, which may impart some water solubility. |
| pKa | Estimated 9.5 - 10.5 | The basicity of the secondary amine is expected to be similar to other N-alkylated aliphatic amines. |
Proposed Synthetic Route: Reductive Amination
A highly plausible and efficient method for the synthesis of Cyclobutyl-(3-methyl-indan-1-YL)-amine is through the reductive amination of 3-methyl-1-indanone with cyclobutylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine[4][5].
Figure 2: Proposed synthetic pathway for Cyclobutyl-(3-methyl-indan-1-YL)-amine via reductive amination.
Detailed Experimental Protocol (Predictive)
Materials:
-
3-Methyl-1-indanone
-
Cyclobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 3-methyl-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclobutylamine (1.2 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Cyclobutyl-(3-methyl-indan-1-YL)-amine.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related compounds and general principles of spectroscopy[6].
1H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.1 - 7.4 | m | 4H | Aromatic protons (indan) | Typical chemical shift range for aromatic protons. |
| ~4.5 | t | 1H | C1-H (indan) | Deshielded by the adjacent nitrogen and aromatic ring. |
| ~3.5 | m | 1H | N-CH (cyclobutane) | Deshielded by the nitrogen atom. |
| 2.8 - 3.1 | m | 2H | C2-H₂ (indan) | Aliphatic protons adjacent to the aromatic ring. |
| 1.8 - 2.2 | m | 7H | C3-H (indan), cyclobutane CH₂ | Overlapping signals of aliphatic protons. |
| ~1.3 | d | 3H | C3-CH₃ (indan) | Doublet due to coupling with the C3 proton. |
| ~1.5 | br s | 1H | N-H | Broad singlet, exchangeable with D₂O. |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 140 - 145 | Quaternary aromatic carbons | Typical range for aromatic carbons in an indan system. |
| 120 - 130 | CH aromatic carbons | Typical range for aromatic carbons in an indan system. |
| ~60 | C1 (indan) | Carbon atom attached to the nitrogen. |
| ~50 | N-CH (cyclobutane) | Carbon atom of the cyclobutane ring attached to nitrogen. |
| ~35 | C2 (indan) | Aliphatic carbon in the indan ring. |
| ~30 | C3 (indan) | Aliphatic carbon in the indan ring. |
| ~25 - 30 | Cyclobutane CH₂ | Aliphatic carbons in the cyclobutane ring. |
| ~20 | C3-CH₃ (indan) | Methyl group carbon. |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| 3300 - 3400 | Weak-Medium | N-H stretch (secondary amine)[7][8] |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium | C=C aromatic ring stretch |
| 1100 - 1250 | Medium | C-N stretch[7][8] |
Mass Spectrometry (Predicted)
-
Molecular Ion (M+): Expected at m/z = 201.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of a propyl radical from the cyclobutyl ring to give a fragment at m/z = 158.
-
Benzylic cleavage: Cleavage of the bond between C1 and the indan ring, leading to a fragment corresponding to the 3-methyl-indan cation (m/z = 131) or the cyclobutylaminomethyl radical.
-
Loss of the cyclobutyl group to give a fragment at m/z = 144.
-
Potential Biological Activity and Applications
While the biological activity of Cyclobutyl-(3-methyl-indan-1-YL)-amine is unknown, we can infer potential areas of interest based on the known pharmacology of its constituent moieties.
-
CNS Activity: Aminoindan derivatives are known to possess a wide range of central nervous system activities. For example, rasagiline, an N-propargyl-1-aminoindan, is a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The structural similarity suggests that the title compound could be investigated for its effects on monoamine transporters and enzymes.
-
Antiviral and Anti-inflammatory Properties: Indanone and indan derivatives have shown promise as antiviral and anti-inflammatory agents[3][4]. The incorporation of the cyclobutyl group could modulate these activities, potentially leading to enhanced potency or an improved pharmacokinetic profile.
-
Anticancer Potential: Certain cyclobutane-containing compounds have demonstrated anticancer properties[9][10]. The rigid nature of the cyclobutane ring can confer favorable binding to protein targets.
Conclusion
This technical guide has provided a comprehensive theoretical overview of the physical and chemical properties of the novel compound, Cyclobutyl-(3-methyl-indan-1-YL)-amine. By analyzing its constituent fragments, we have projected its physicochemical characteristics, proposed a viable synthetic route via reductive amination, and predicted its spectroscopic signatures. Furthermore, we have highlighted potential areas of biological activity based on the established pharmacology of cyclobutane and indan derivatives. This document serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the future synthesis, characterization, and exploration of this promising molecule. The unique combination of the strained cyclobutane ring and the privileged indan scaffold makes Cyclobutyl-(3-methyl-indan-1-YL)-amine a compelling target for further investigation in medicinal chemistry.
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